Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of an amino group (-NH2) at the 3-position, a dichlorophenyl group at the 5-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate thiophene derivative and a dichlorophenyl compound.
Reaction Steps: The synthesis involves a series of reactions including halogenation, amination, and esterification.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the thiophene ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiophene ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: New derivatives with different substituents on the thiophene ring.
Mechanism of Action
Target of Action
Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes. Moreover, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Scientific Research Applications
Chemistry: Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties. Its interaction with biological targets is an area of ongoing research.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
Methyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
Methyl 3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylate
Methyl 3-amino-5-(2,6-dichlorophenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is unique due to the specific positioning of the dichlorophenyl group at the 3,5-positions, which influences its chemical reactivity and biological activity. This positioning provides distinct advantages in terms of stability and reactivity compared to similar compounds with different substituent positions.
Properties
IUPAC Name |
methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)11-9(15)5-10(18-11)6-2-7(13)4-8(14)3-6/h2-5H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQDEFVTYMTIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC(=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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